Vonoprazan Fumarate (TAK-438) is a synthetic compound developed as a gastric acid antisecretory agent. [] It belongs to a new class of drugs called potassium-competitive acid blockers (P-CABs). [] Vonoprazan Fumarate is investigated in scientific research for its unique mechanism of action in inhibiting gastric acid secretion. [] It offers a potential alternative to traditional proton pump inhibitors (PPIs) for the treatment of acid-related diseases. []
Vonoprazan fumarate is a novel pharmaceutical compound classified as a potassium-competitive acid blocker. It is primarily used in the treatment of acid-related disorders, such as gastroesophageal reflux disease and peptic ulcers. This compound has gained attention due to its unique mechanism of action compared to traditional proton pump inhibitors, offering faster and more potent acid suppression.
Vonoprazan fumarate was originally developed by Takeda Pharmaceutical Company and has been marketed under the name TAK-438. It was first approved for use in Japan in 2015 and has since been introduced in various countries for clinical use.
Vonoprazan fumarate falls under the category of potassium-competitive acid blockers. This class of drugs functions by selectively inhibiting the potassium-binding site of the gastric H+/K+-ATPase, leading to a decrease in gastric acid secretion.
The synthesis of vonoprazan fumarate involves several key steps, primarily focusing on the formation of the pyrrole derivative. Various methods have been documented, including:
The synthetic route has been optimized to minimize impurities and maximize yield. For instance, one method reported a total yield improvement to approximately 4% with controlled impurities below 0.1% . The process is designed to be scalable for industrial production.
The molecular structure of vonoprazan fumarate can be described as follows:
The structural elucidation is typically confirmed through techniques such as mass spectrometry (ESI-MS) and nuclear magnetic resonance spectroscopy (NMR), providing insights into the compound's purity and identity .
Vonoprazan fumarate undergoes several chemical reactions during its synthesis:
Each reaction step is carefully controlled to optimize conditions such as temperature, solvent choice, and reaction time, ensuring high yields and minimal side products .
Vonoprazan functions by selectively inhibiting the H+/K+-ATPase enzyme located in gastric parietal cells. This inhibition occurs at the potassium-binding site, preventing hydrogen ion secretion into the gastric lumen.
Clinical studies have shown that vonoprazan provides faster onset of action compared to traditional proton pump inhibitors, with significant acid suppression observed within hours of administration . Its pharmacokinetic profile supports once-daily dosing due to prolonged effects.
Relevant analyses include stability studies under different environmental conditions to confirm its shelf-life and efficacy over time.
Vonoprazan fumarate is primarily utilized in clinical settings for:
The quest for potent gastric acid suppression led to the development of potassium-competitive acid blockers (P-CABs), a class distinct from histamine H₂-receptor antagonists (H₂RAs) and proton pump inhibitors (PPIs). Early P-CAB prototypes like SCH28080 (1980s) and AZD0865 (linaprazan) faced clinical setbacks due to hepatotoxicity or insufficient efficacy over PPIs [1] [5]. Revaprazan, launched in South Korea in the 2000s, became the first clinically used P-CAB but showed limited acid suppression (mean intragastric pH ~3.9 at 200 mg) [1]. These efforts culminated in vonoprazan fumarate (TAK-438), which resolved prior limitations through optimized chemical stability and binding kinetics [3] [6].
P-CABs and PPIs both target gastric H⁺/K⁺-ATPase (proton pump) but diverge fundamentally in mechanism:
Table 1: Key Mechanistic Differences Between Vonoprazan and Conventional PPIs
Property | Vonoprazan (P-CAB) | PPIs (e.g., Lansoprazole) |
---|---|---|
Binding Mechanism | Reversible, K⁺-competitive | Irreversible, covalent |
Acid Activation Needed | No | Yes |
Time to Maximal Effect | 4 hours (single dose) | 3–5 days (repeated dosing) |
pH >4 Holding Time (Day 1) | 63% (20 mg) | 23% (30 mg) |
CYP2C19 Polymorphism Impact | Minimal | Significant |
Vonoprazan’s pyrrole derivative structure (chemical formula: C₁₇H₁₆FN₃O₂S) confers unique advantages:
Approved in Japan (2015) and the US (2023), vonoprazan pioneered the P-CAB class for acid-related disorders, addressing PPIs’ limitations in speed, consistency, and nocturnal acid control [6] [8] [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1